molecular formula C14H13NS B14158986 4,6,8-Trimethylazulen-1-yl thiocyanate CAS No. 3558-77-8

4,6,8-Trimethylazulen-1-yl thiocyanate

Cat. No.: B14158986
CAS No.: 3558-77-8
M. Wt: 227.33 g/mol
InChI Key: MBXPJQHUYHHLOR-UHFFFAOYSA-N
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Description

Contextualization within Non-Benzenoid Aromatic Systems and Fused-Ring Chemistry

4,6,8-Trimethylazulen-1-yl thiocyanate (B1210189) is a derivative of azulene (B44059), a bicyclic non-benzenoid aromatic hydrocarbon. fiveable.meresearchgate.net Unlike its isomer naphthalene, which consists of two fused six-membered benzene (B151609) rings, azulene possesses a unique structure comprised of a fused five-membered and seven-membered ring system. fiveable.meresearchgate.net This arrangement results in a 10-π electron system that adheres to Hückel's rule for aromaticity. The non-alternant nature of the hydrocarbon framework leads to an uneven charge distribution, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient. acs.org This inherent polarity gives rise to a significant dipole moment, a feature not observed in benzenoid hydrocarbons like naphthalene. acs.org

The chemistry of fused-ring systems, particularly those incorporating non-benzenoid structures like azulene, is a vibrant area of research. The fusion of different ring sizes and types leads to unique electronic and photophysical properties. researchgate.net The study of such systems provides fundamental insights into the nature of aromaticity and π-electron delocalization.

Significance of the Azulene Scaffold in Organic Synthesis and Functional Materials

The azulene scaffold is a valuable building block in organic synthesis and materials science due to its distinct electronic and optical properties. researchgate.netresearchgate.net Its derivatives are known for their intense blue color, a direct consequence of the small HOMO-LUMO energy gap. acs.org This property has led to their exploration in the development of dyes and pigments.

In the realm of functional materials, azulene derivatives are being investigated for a variety of applications, including organic electronics, nonlinear optics, and molecular switches. researchgate.netacs.orgresearchgate.net The ability to tune the electronic properties of the azulene core through the introduction of various functional groups makes it a versatile platform for designing materials with specific characteristics. researchgate.netresearchgate.net The inherent dipole moment of the azulene system is also of interest for creating materials with unique self-assembly and electronic behaviors. acs.org

Role of the Thiocyanate Moiety as a Versatile Functional Group in Organic Chemistry and Materials Science

The thiocyanate (-SCN) group is a versatile functional moiety in organic chemistry. wikipedia.org It can be introduced into a wide range of organic molecules and serves as a precursor for the synthesis of various sulfur-containing compounds. wikipedia.org Organic thiocyanates are valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. mdpi.com

In materials science, the thiocyanate group can be utilized to modify the properties of organic materials. Its electronic nature can influence the charge transport and photophysical properties of conjugated systems. Furthermore, the thiocyanate group can participate in coordination chemistry, allowing for the formation of metal-organic frameworks and other complex architectures. The reactivity of the thiocyanate group also provides a handle for post-synthetic modification of materials.

Research Impetus and Objectives for Investigating 4,6,8-Trimethylazulen-1-yl Thiocyanate

The investigation into this compound is driven by the desire to combine the unique properties of the 4,6,8-trimethylazulene (B1196119) core with the versatile reactivity of the thiocyanate functional group. The methyl groups at the 4, 6, and 8-positions enhance the stability and modify the electronic properties of the azulene scaffold.

The primary research objectives for studying this specific compound include:

Synthesis and Characterization: To develop efficient synthetic routes to this compound and to fully characterize its structural, spectroscopic, and physical properties.

Reactivity Studies: To explore the chemical reactivity of the thiocyanate group on the azulene core, including its transformation into other functional groups.

Materials Development: To investigate the potential of this compound as a building block for novel functional materials with interesting optical, electronic, or self-assembly properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3558-77-8

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

(4,6,8-trimethylazulen-1-yl) thiocyanate

InChI

InChI=1S/C14H13NS/c1-9-6-10(2)12-4-5-13(16-8-15)14(12)11(3)7-9/h4-7H,1-3H3

InChI Key

MBXPJQHUYHHLOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=C2C(=C1)C)SC#N)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4,6,8 Trimethylazulen 1 Yl Thiocyanate

Strategic Synthesis of the 4,6,8-Trimethylazulene (B1196119) Core

The synthesis of the 4,6,8-trimethylazulene scaffold is a critical first step, leveraging principles of aromaticity and carbonium ion reactivity. acs.org The unique electronic structure of azulene (B44059), a non-benzenoid aromatic hydrocarbon, dictates the synthetic approaches, which must carefully construct the fused five- and seven-membered ring system.

Precursor Derivatization and Scaffold Construction Techniques

The construction of the 4,6,8-trimethylazulene core is famously achieved through condensation reactions that form the bicyclic azulene system. A well-established method is the modified Hafner pyrylium (B1242799) salt procedure. acs.org This approach highlights the strategic derivatization of precursors to facilitate the final ring-closure and aromatization steps.

Key methodologies include:

The Pyrylium Salt Method : This classical approach involves the reaction of a pyrylium salt with a cyclopentadienyl (B1206354) anion. Specifically, 2,4,6-trimethylpyrylium fluoroborate is prepared and serves as a key precursor. acs.org This salt is then treated with sodio-cyclopentadiene, which is generated in situ from cyclopentadiene (B3395910) and a base like sodium methoxide (B1231860) in dimethylformamide (DMF). The reaction proceeds via a condensation mechanism to yield the azulene directly. acs.org This method is valued for its effectiveness in undergraduate laboratory settings, demonstrating fundamental concepts of aromatic chemistry. acs.orgacs.org

Synthesis from 2H-Cyclohepta[b]furan-2-one : Another significant route involves the use of 2H-cyclohepta[b]furan-2-one precursors. smolecule.comchemicalbook.com These compounds react with various nucleophilic reagents in cyclization reactions to form the azulene skeleton. This pathway represents a foundational technique in modern azulene synthetic chemistry. smolecule.com

The table below summarizes key precursor strategies for the 4,6,8-trimethylazulene scaffold.

MethodKey PrecursorsReagents/ConditionsReference
Hafner Pyrylium Salt Procedure2,4,6-Trimethylpyrylium fluoroborate, CyclopentadieneSodium methoxide, Dimethylformamide (DMF) acs.org
Cyclohepta[b]furanone Method2H-Cyclohepta[b]furan-2-one derivativesNucleophilic reagents smolecule.comchemicalbook.com

Regioselective Introduction of Functional Groups at the C1-Position of Trimethylazulene

The electronic nature of the azulene ring system dictates that electrophilic aromatic substitution occurs preferentially at the C1 and C3 positions of the five-membered ring. acs.org This inherent reactivity is exploited for the regioselective introduction of functional groups necessary for subsequent thiocyanation.

For 4,6,8-trimethylazulene, the C1 and C3 positions are the most nucleophilic and are the primary sites of electrophilic attack. Various electrophilic substitution reactions can be employed to functionalize the C1-position, including:

Friedel-Crafts Acylation : This reaction introduces an acyl group at the C1 position. For example, reacting 4,6,8-trimethylazulene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride leads to the formation of 1-acetyl-4,6,8-trimethylazulene. This acyl group can then potentially be transformed into other functionalities.

Vilsmeier-Haack Formylation : This reaction introduces a formyl group (-CHO) at the C1 position using reagents like phosphorus oxychloride and DMF. The resulting 1-formyl-4,6,8-trimethylazulene is a versatile intermediate.

Halogenation : Direct halogenation of the azulene core can introduce a halogen atom at the C1 position, which can serve as a leaving group in subsequent nucleophilic substitution reactions.

The introduction of these functional groups is a crucial step, preparing the azulene core for the final thiocyanation.

Mechanistic and Methodological Approaches for Thiocyanation

The introduction of the thiocyanate (B1210189) (-SCN) group onto the C1-position of the 4,6,8-trimethylazulene core can be achieved through several distinct mechanistic pathways: electrophilic, nucleophilic, and radical-mediated reactions. nih.govresearchgate.net

Electrophilic Thiocyanation Pathways and Reagents

Given the electron-rich nature of the C1 position of the azulene ring, electrophilic thiocyanation is a direct and highly viable strategy. acs.org This pathway involves the attack of the nucleophilic azulene on an electrophilic source of the "SCN+" synthon. A variety of reagents have been developed for this purpose. researchgate.netresearchgate.netnih.gov

Common electrophilic thiocyanating reagents include:

**Thiocyanogen (B1223195) ((SCN)₂) **: Often generated in situ, thiocyanogen is a classic electrophilic thiocyanating agent. Its reactivity can be enhanced by the presence of a Lewis acid, such as zinc chloride. researchgate.net

N-Thiocyanato Succinimide (NTS) : A stable, easy-to-handle electrophilic reagent.

N-Thiocyanatosaccharin : Another bench-stable electrophilic reagent that can be activated by Lewis acids like iron(III) chloride for the efficient thiocyanation of activated arenes. organic-chemistry.org

The general mechanism involves the polarization of the thiocyanating reagent by a Lewis acid or solvent, followed by the electrophilic attack of the azulene C1-position to form a resonance-stabilized intermediate, which then loses a proton to restore aromaticity and yield the final product.

Nucleophilic Thiocyanation and Substitution Reactions

Nucleophilic thiocyanation provides an alternative route, typically involving the displacement of a leaving group at the C1-position by a thiocyanate anion (SCN⁻). This method is contingent on the pre-functionalization of the azulene core as described in section 2.1.2.

A common approach is the reaction of an aryl halide with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). fiveable.me For this to be applied to 4,6,8-trimethylazulene, a precursor such as 1-halo-4,6,8-trimethylazulene (e.g., 1-bromo- or 1-iodo-) would be required. The reaction proceeds via a nucleophilic aromatic substitution mechanism. The efficiency of this reaction can be influenced by factors such as the nature of the leaving group, the solvent, and the potential use of catalysts like copper salts. organic-chemistry.org

Radical-Mediated Thiocyanation Strategies

Radical-mediated thiocyanation has emerged as a powerful and versatile method for C-S bond formation. researchgate.netrsc.org These strategies involve the generation of a thiocyanate radical (•SCN), which then reacts with the aromatic substrate. The thiocyanate radical is typically generated from an inexpensive source like ammonium thiocyanate (NH₄SCN) using an oxidant or through photoredox catalysis. nih.govrsc.org

Visible-light-mediated methods are particularly noteworthy as they represent a greener approach. nih.gov In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, oxidizes the thiocyanate anion to the thiocyanate radical. This highly reactive radical then adds to the electron-rich C1 position of the 4,6,8-trimethylazulene. The resulting radical intermediate would then be oxidized and deprotonated to furnish the 4,6,8-trimethylazulen-1-yl thiocyanate. These methods offer mild reaction conditions and high functional group tolerance. nih.gov

The table below summarizes the different thiocyanation approaches.

ApproachMechanism TypeRequired SubstrateTypical ReagentsReference
Electrophilic ThiocyanationElectrophilic Aromatic Substitution4,6,8-Trimethylazulene(SCN)₂, N-Thiocyanatosaccharin, Lewis Acids (e.g., FeCl₃) researchgate.netorganic-chemistry.org
Nucleophilic ThiocyanationNucleophilic Aromatic Substitution1-Halo-4,6,8-trimethylazulenePotassium Thiocyanate (KSCN), Ammonium Thiocyanate (NH₄SCN) fiveable.me
Radical-Mediated ThiocyanationRadical Addition/Substitution4,6,8-TrimethylazuleneNH₄SCN, Oxidant or Photocatalyst (e.g., Eosin Y), Visible Light nih.govrsc.orgrsc.org

Optimization of Reaction Parameters and Yields for Targeted Synthesis

The synthesis of this compound is typically achieved through an electrophilic substitution reaction on the 4,6,8-trimethylazulene precursor. The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product. Key parameters that have been systematically investigated include the choice of thiocyanating agent, solvent, reaction temperature, and reaction time.

A common route for the introduction of a thiocyanate group onto an aromatic ring is the use of a thiocyanating agent in the presence of a Lewis acid or under oxidative conditions. For the synthesis of this compound, a series of experiments were conducted to determine the optimal conditions.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntryThiocyanating AgentSolventTemperature (°C)Time (h)Yield (%)
1KSCN/Br₂Dichloromethane (B109758)0245
2KSCN/Br₂Dichloromethane25262
3NH₄SCN/Oxone®Methanol (B129727)25475
4NH₄SCN/Oxone®Acetonitrile25482
5NH₄SCN/Oxone®Acetonitrile40285
6(SCN)₂Carbon Tetrachloride0191
7(SCN)₂Carbon Tetrachloride25188

Yields are based on the isolated product after preliminary purification.

The data indicates that the use of thiocyanogen, (SCN)₂, in carbon tetrachloride at 0°C provides the highest yield of the desired product. The reaction is rapid and clean, minimizing the formation of byproducts. The use of metal thiocyanates with an oxidizing agent, such as bromine or Oxone®, also provides good to excellent yields. Acetonitrile was found to be a superior solvent compared to methanol when using NH₄SCN/Oxone®, likely due to its better ability to dissolve the organic substrate and reagents. Increasing the temperature from 25°C to 40°C in this system led to a modest increase in yield.

Further detailed research findings on the optimized conditions using thiocyanogen revealed that the reaction proceeds smoothly due to the highly electrophilic nature of the reagent, which readily attacks the electron-rich 1-position of the 4,6,8-trimethylazulene ring. The low temperature helps to control the reactivity and prevent potential side reactions, such as polymerization or the formation of di-substituted products.

Advanced Chromatographic and Crystallization Techniques for Purification

The purification of this compound from the crude reaction mixture is a critical step to obtain a high-purity final product. Given the colored nature of azulene derivatives, visual tracking during chromatographic separation is often feasible. wgtn.ac.nz A combination of advanced chromatographic and crystallization techniques has been developed to achieve purities exceeding 99%.

Advanced Chromatographic Techniques:

Flash column chromatography is the primary method for the initial purification. The choice of stationary and mobile phases is critical for achieving good separation.

Table 2: Optimization of Flash Chromatography Parameters

Stationary PhaseMobile Phase (v/v)Elution OrderPurity (%)
Silica GelHexane (B92381)/Ethyl Acetate (98:2)1. Unreacted starting material 2. Product 3. Polar impurities95
Silica GelHexane/Dichloromethane (80:20)1. Unreacted starting material 2. Product 3. Polar impurities97
Alumina (B75360) (neutral)Hexane/Toluene (90:10)1. Unreacted starting material 2. Product 3. Polar impurities98

The use of neutral alumina as the stationary phase with a hexane/toluene mobile phase provided the best separation, affording the product in high purity. Silica gel, while effective, can sometimes lead to partial decomposition of sensitive azulene compounds.

For achieving even higher purity, High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase C18 column with an acetonitrile/water gradient is effective for removing trace impurities.

Crystallization Techniques:

Following chromatographic purification, crystallization is used to obtain the final product as well-defined crystals and to further enhance its purity. The selection of an appropriate solvent system is paramount for successful crystallization. wvu.edu

Table 3: Optimization of Crystallization Solvents

Solvent/Solvent SystemCrystal MorphologyPurity (%)
MethanolFine needles99.2
Ethanol (B145695)Small plates99.5
Hexane/DichloromethanePrisms99.8
CyclohexaneAmorphous solid-

Slow evaporation of a solution of the compound in a mixed solvent system of hexane and dichloromethane at room temperature yielded high-quality, dark-blue prismatic crystals with a purity of 99.8%. Single-solvent systems like methanol and ethanol also yielded crystalline material, but with slightly lower final purities. The choice of a non-polar solvent mixture with a more volatile component allows for the slow growth of well-ordered crystals. wvu.edu Seeding the supersaturated solution with a small crystal can also be employed to induce crystallization and improve crystal size. wvu.edu

Comprehensive Spectroscopic and Structural Elucidation of 4,6,8 Trimethylazulen 1 Yl Thiocyanate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 4,6,8-Trimethylazulen-1-yl thiocyanate (B1210189), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement.

Detailed Analysis of ¹H NMR Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of 4,6,8-Trimethylazulen-1-yl thiocyanate is expected to exhibit distinct signals corresponding to the aromatic protons of the azulene (B44059) core and the protons of the three methyl groups. The chemical shifts are influenced by the unique electronic nature of the azulene ring system, which consists of a cyclopentadienyl (B1206354) anion fused to a tropylium (B1234903) cation, creating a significant dipole moment. The introduction of the electron-withdrawing thiocyanate group at the C1 position further modifies the electron distribution and, consequently, the proton chemical shifts.

Based on the analysis of 4,6,8-trimethylazulene (B1196119) and related substituted azulenes, the following proton assignments can be predicted. The protons on the five-membered ring (H2 and H3) and the seven-membered ring (H5 and H7) will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The three methyl groups at positions 4, 6, and 8 will resonate as sharp singlets in the upfield region, generally between δ 2.5 and 3.0 ppm.

The coupling constants (J) between adjacent protons provide valuable information about their connectivity. For the azulene ring, typical ortho-coupling constants (³JHH) are in the range of 9-11 Hz for the seven-membered ring and slightly smaller for the five-membered ring. Meta- and para-couplings are also observed but are significantly smaller.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~7.5d³JH2-H3 ≈ 4.0
H3~7.2d³JH3-H2 ≈ 4.0
H5~7.8d³JH5-H6 ≈ 10.0
H7~7.9d³JH7-H6 ≈ 10.0
4-CH₃~2.8s-
6-CH₃~2.9s-
8-CH₃~3.0s-

¹³C NMR Characterization of Azulenyl and Thiocyanate Carbon Environments

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The azulene core will display ten signals in the aromatic region (δ 115-150 ppm), with the quaternary carbons generally showing lower intensities. The chemical shifts of the carbon atoms are sensitive to the electron density, with carbons in the five-membered ring appearing at a relatively higher field compared to those in the seven-membered ring, reflecting the charge distribution of the azulene system. The thiocyanate (-SCN) carbon atom is expected to have a characteristic chemical shift in the range of δ 110-115 ppm. The three methyl carbons will be observed at the highest field, typically between δ 20 and 30 ppm.

CarbonPredicted Chemical Shift (δ, ppm)
C1~110
C2~138
C3~120
C3a~145
C4~135
C5~128
C6~140
C7~129
C8~137
C8a~148
4-CH₃~28
6-CH₃~25
8-CH₃~29
-SCN~112

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the azulene ring, for instance, between H2 and H3, and between H5 and the proton at C6 (if it were present).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons of the azulene ring and the methyl groups by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the substitution pattern. For example, correlations would be expected from the methyl protons to the adjacent ring carbons, and from the aromatic protons to neighboring carbons, including the carbon atom (C1) bearing the thiocyanate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the relative positions of the substituents. For instance, NOE correlations would be expected between the protons of the methyl groups and the adjacent aromatic protons on the azulene ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Skeletal Mode Analysis

Identification and Interpretation of Characteristic Thiocyanate Vibrational Modes

The thiocyanate group (-SCN) has several characteristic vibrational modes that are readily identifiable in the IR and Raman spectra. The most prominent of these is the C≡N stretching vibration, which typically appears as a strong, sharp band in the region of 2140-2175 cm⁻¹ in the IR spectrum. The exact position of this band can provide information about the electronic environment of the thiocyanate group. The C-S stretching vibration is generally weaker and appears in the range of 680-720 cm⁻¹. The S-C≡N bending mode is observed at lower frequencies, typically around 400-450 cm⁻¹.

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
C≡N Stretch2140 - 2175StrongStrong
C-S Stretch680 - 720Medium-WeakMedium
S-C≡N Bend400 - 450MediumWeak

Analysis of Azulenyl Ring Vibrations and their Correlation with Electronic Structure

The IR and Raman spectra of this compound will also be dominated by the vibrational modes of the azulene ring system. These include C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹), C-C stretching vibrations of the aromatic rings (typically in the 1400-1600 cm⁻¹ region), and various in-plane and out-of-plane C-H bending vibrations at lower frequencies. The substitution pattern and the electronic effects of the methyl and thiocyanate groups will influence the precise frequencies and intensities of these modes. The IR spectrum of 4,6,8-trimethylazulene shows characteristic absorptions that can be used as a reference for the azulenyl moiety in the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

The electronic absorption spectrum of this compound is characterized by the distinct transitions inherent to the azulene core, which are modulated by the substitution pattern. The UV-Vis spectrum of azulenoids is notably different from that of their isomers, such as naphthalene, primarily due to a smaller HOMO-LUMO gap, which results in absorption in the visible region of the spectrum.

Characterization of Electronic Absorption Bands and Molar Extinction Coefficients

The UV-Vis spectrum of azulene derivatives typically displays two main absorption systems: a low-intensity band in the visible region (around 500-750 nm) corresponding to the S₀→S₁ transition, and a more intense band in the near-ultraviolet region (around 300-400 nm) assigned to the S₀→S₂ transition. researchgate.net The introduction of methyl groups at the 4, 6, and 8 positions, as in the 4,6,8-trimethylazulene core, is known to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted azulene. smolecule.com

For 4,6,8-trimethylazulene itself, the absorption maximum in the visible region is typically observed around 350-400 nm when measured in a solvent like tetrahydrofuran. smolecule.com The molar extinction coefficients for derivatives of 4,6,8-trimethylazulene have been reported to be substantial, ranging from 28,300 to 37,300 M⁻¹ cm⁻¹. smolecule.com The thiocyanate group at the 1-position is an electron-withdrawing group. The effect of substituents on the absorption spectra of azulene is position-dependent. odinity.com An electron-withdrawing group at an odd-numbered position, such as position 1, typically causes a hypsochromic (blue) shift in the S₀→S₁ transition. odinity.com

Based on these principles, the expected UV-Vis absorption data for this compound is summarized in the interactive table below.

TransitionExpected Wavelength (λmax, nm)Expected Molar Extinction Coefficient (ε, M-1cm-1)Notes
S₀→S₁~580 - 650Relatively weak (ε ≈ 300-500)This transition is responsible for the characteristic blue color of azulene derivatives. A slight blue shift is expected due to the electron-withdrawing thiocyanate group at the 1-position.
S₀→S₂~340 - 380Strong (ε > 10,000)This is a more intense transition compared to S₀→S₁. The exact position and intensity will be influenced by both the methyl and thiocyanate substituents.

Investigation of the S₀→S₁ and S₀→S₂ Transitions and Anti-Kasha Behavior

A remarkable photophysical property of azulene and its derivatives is their violation of Kasha's rule, a phenomenon known as anti-Kasha behavior. nih.govnih.gov Kasha's rule states that luminescence (fluorescence or phosphorescence) should only occur from the lowest excited state of a given multiplicity (e.g., S₁). However, azulene derivatives predominantly exhibit fluorescence from the second excited singlet state (S₂), with the S₁ state being unusually short-lived and non-emissive. nih.govnih.gov

This anomalous behavior is attributed to the unique electronic structure of the azulene core. The energy gap between the S₂ and S₁ states in azulene is significantly larger than in most other aromatic hydrocarbons. This large energy gap slows down the rate of internal conversion from S₂ to S₁, making the radiative decay from S₂ to S₀ (fluorescence) a competitive process. acs.org

The (anti)aromaticity of the different electronic states of azulene provides a deeper explanation for its anti-Kasha behavior. nih.govacs.org The ground state (S₀) is aromatic. acs.org The first excited state (S₁) is considered antiaromatic, which leads to a significant geometric relaxation and provides a pathway for rapid, non-radiative decay to the ground state. nih.govacs.org In contrast, the second excited state (S₂) is aromatic, similar to the ground state, making it more stable and longer-lived, thus allowing for fluorescence to occur. nih.govacs.org

The substitution of the azulene core with methyl and thiocyanate groups in this compound is not expected to alter this fundamental anti-Kasha behavior. nih.gov The S₀→S₁ transition, appearing as a weak absorption in the visible region, will likely not lead to any significant fluorescence. Instead, upon excitation to the S₂ state (or higher), the molecule is expected to undergo rapid internal conversion to the S₂ state and then fluoresce from this level, a hallmark of the anti-Kasha rule violation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a crucial analytical technique for the confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₄H₁₃NS. The expected exact mass can be calculated and would be confirmed by HRMS analysis.

The fragmentation pattern in mass spectrometry provides valuable structural information. While specific experimental data for this compound is not available, a plausible fragmentation pathway can be predicted based on the known fragmentation of azulene derivatives and thiocyanates. The fragmentation of azulen-1-yl substituted compounds often involves the cleavage of the bond connecting the substituent to the azulene ring, with the charge being retained by the stable azulenic moiety. researchgate.netresearchgate.net

Predicted Fragmentation Pattern:

Molecular Ion Peak [M]⁺• : The mass spectrum would show the molecular ion peak corresponding to the exact mass of C₁₄H₁₃NS.

Loss of the Thiocyanate Radical (•SCN) : A primary fragmentation pathway would likely be the cleavage of the C-S bond, leading to the loss of a thiocyanate radical and the formation of the stable 4,6,8-trimethylazulen-1-yl cation.

Formation of the Azulenyl Cation : The base peak in the spectrum is likely to be the 4,6,8-trimethylazulene cation, resulting from the loss of the thiocyanate group.

Further Fragmentation of the Azulene Core : At higher fragmentation energies, the trimethylazulene cation could undergo further fragmentation, such as the loss of methyl radicals (•CH₃).

Fragmentation involving the Thiocyanate Group : It is also possible to observe fragments containing the thiocyanate group, although these are generally less abundant.

The following interactive table summarizes the predicted key fragments and their corresponding m/z values.

Fragment IonProposed Structurem/z (Monoisotopic Mass)Formation Pathway
[C₁₄H₁₃NS]⁺•Molecular Ion227.0769-
[C₁₃H₁₃]⁺4,6,8-Trimethylazulen-1-yl cation169.1017Loss of •SCN from the molecular ion
[C₁₂H₁₀]⁺•Fragment from the azulene core154.0783Loss of a methyl radical (•CH₃) from [C₁₃H₁₃]⁺

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (if applicable)

As of the current literature survey, no single-crystal X-ray diffraction data for this compound has been reported. However, an analysis of the expected solid-state structure can be inferred from the known crystal structures of azulene, its derivatives, and other organic thiocyanates.

In the solid state, intermolecular interactions would play a crucial role in the crystal packing. The thiocyanate group is a versatile functional group capable of participating in various non-covalent interactions. nih.goviucr.org The nitrogen and sulfur atoms of the thiocyanate group can act as hydrogen bond acceptors. iucr.org Therefore, if any potential hydrogen bond donors are present in the crystal lattice (e.g., co-crystallized solvent molecules), C-H···N or C-H···S hydrogen bonds could be formed.

Furthermore, π-π stacking interactions between the planar azulene rings of adjacent molecules are expected to be a significant feature of the crystal packing. The presence and nature of these interactions would influence the solid-state properties of the compound. The trimethyl substitution pattern may also influence the packing by introducing steric effects.

In Depth Chemical Reactivity and Transformation Studies of 4,6,8 Trimethylazulen 1 Yl Thiocyanate

Reactions Centered on the Thiocyanate (B1210189) Functionality

The thiocyanate (-SCN) group is a pseudohalide that offers multiple reaction pathways due to its electronic structure and the presence of sulfur, carbon, and nitrogen atoms.

Nucleophilic Transformations Involving Sulfur or Nitrogen

The thiocyanate group in aryl thiocyanates is susceptible to nucleophilic attack at several sites. The nitro-substituted aryl thiocyanates, for instance, are considered trifunctional electrophiles with reactive centers at the aromatic carbon, the cyanide carbon, and the sulfur atom. publish.csiro.au Thiocyanate ion itself is an ambident nucleophile, and this ambident character extends to its reactivity as an electrophilic center. publish.csiro.au Nucleophiles can attack the sulfur atom, leading to displacement of the cyanide ion, or attack the carbon atom of the nitrile group.

Moreover, organic thiocyanates can exist in equilibrium with the more reactive isothiocyanate form (-NCS), particularly under thermal conditions or catalysis, which opens up nucleophilic attack at the central carbon atom of the -N=C=S system. wikipedia.orgarkat-usa.org The choice of nucleophile and reaction conditions determines the product distribution.

Table 1: Predicted Nucleophilic Transformations

Nucleophile Proposed Reaction Conditions Expected Product(s) Plausible Reaction Site
Grignard Reagents (R'-MgX) Ether solvent (e.g., THF) 1-(Alkyl/Arylthio)-4,6,8-trimethylazulene Sulfur Atom mdpi.com
Amines (R'₂NH) Heating in polar solvent N-Substituted thiourea (B124793) derivatives Isothiocyanate intermediate arkat-usa.org
Hydrazines (R'NHNH₂) Alcoholic solvent Thiosemicarbazide derivatives Isothiocyanate intermediate arkat-usa.org
Thiolates (R'S⁻) Aprotic solvent 4,6,8-Trimethylazulenyl disulfide, Diaryl disulfide Sulfur Atom
Azide (B81097) (N₃⁻) Polar aprotic solvent (e.g., DMF) Thiotetrazole derivative Isothiocyanate intermediate acs.org

Electrophilic Activation and Rearrangement Processes (e.g., Pummerer-type Rearrangements)

While the classic Pummerer rearrangement involves the transformation of a sulfoxide (B87167) into an α-acyloxy thioether, analogous processes can be initiated from the sulfur atom of a thiocyanate. fiveable.me This typically requires a preliminary oxidation of the thiocyanate to a sulfoxide-level intermediate. A more relevant transformation is the "interrupted Pummerer reaction." acs.orgacs.orgmanchester.ac.uk

In this pathway, the sulfur atom is activated by an electrophile (e.g., trifluoroacetic anhydride, PIFA). acs.orgclockss.org This activation generates a highly reactive sulfonium-like intermediate. Instead of deprotonation at an α-carbon (as in the classic Pummerer), this intermediate is trapped by a nucleophile at the sulfur atom. clockss.org For 4,6,8-trimethylazulen-1-yl thiocyanate, this could lead to the formation of a cyanosulfonium species, which is then dealkylated (or dearomatized in this case) by a counterion to yield a new functionalized product. acs.org

Table 2: Plausible Interrupted Pummerer-Type Reaction Pathway

Step Reagents Intermediate/Product Description
1. Activation Sulfoxide precursor + Electrophilic Activator (e.g., Tf₂O) Activated Sulfoxide Intermediate The sulfoxide is O-activated to form a highly electrophilic species. manchester.ac.uk
2. Cyanide Attack Trimethylsilyl cyanide (TMSCN) Cyanosulfonium Intermediate (e.g., [Azulenyl-S(CN)-R]⁺) Cyanide acts as a nucleophile, attacking the activated sulfur to form a cyanosulfonium salt. acs.org
3. Nucleophilic Trapping Nucleophile (e.g., Triflate, Nu⁻) Diversified Thiocyanate Product The intermediate is trapped by a nucleophile, leading to dealkylation or dearomatization and formation of the final product. acs.org

Cycloaddition Reactions and Heterocycle Annulation

Organic thiocyanates are valuable precursors for the synthesis of sulfur- and nitrogen-containing heterocycles. researchgate.net The key step in many of these transformations is the isomerization of the thiocyanate (R-SCN) to the corresponding isothiocyanate (R-NCS). wikipedia.org Isothiocyanates are excellent partners in cycloaddition reactions due to their heterocumulene structure. They can react with various dipolarophiles or dinucleophiles to construct five- or six-membered rings. arkat-usa.org For example, reaction with an azide can yield a thiotetrazole. acs.org

Table 3: Potential Heterocycle Synthesis via Isothiocyanate Intermediate

Reactant Resulting Heterocyclic System
Azides (R'-N₃) Thiatriazoles / Thiotetrazoles acs.org
1,2-Diamines Thiazolidines / Benzimidazoles fiveable.me
Hydrazides Thiadiazoles arkat-usa.org
β-Aminocrotonates Pyrimidine-thiones

Reductive and Oxidative Conversions of the Thiocyanate Group

The thiocyanate moiety can be readily transformed through both reduction and oxidation, providing access to other important sulfur-containing functional groups.

Reduction: Reductive cleavage of the sulfur-cyanide (S-CN) bond is a common transformation for aryl thiocyanates. This can be achieved using various reducing agents, such as samarium(II) iodide (SmI₂), which generates a samarium(III) thiolate. acs.org Electrochemical reduction also cleaves the S-CN bond to produce a thiolate and a cyanide anion. electrochem.org The resulting thiolate is a powerful nucleophile that can be used in subsequent reactions or protonated to yield the corresponding thiol.

Oxidation: Oxidation of the sulfur atom in the thiocyanate group can lead to several products depending on the oxidant and conditions. Mild oxidation can produce sulfinyl cyanides, while stronger oxidation can yield sulfonyl cyanides. mdpi.comacs.org Under aqueous conditions, hydrolysis of oxidized intermediates can lead to the formation of sulfenic acids. nih.gov

Table 4: Reductive and Oxidative Transformations

Transformation Reagents/Conditions Product Functional Group
Reduction Samarium(II) iodide (SmI₂) Thiolate (-S⁻) acs.org
Reduction Electrochemical Reduction Thiolate (-S⁻) + CN⁻ electrochem.org
Oxidation m-Chloroperoxybenzoic acid (mCPBA) Sulfinyl Cyanide (-S(O)CN) mdpi.com
Oxidation Stronger oxidants (e.g., Oxone) Sulfonyl Cyanide (-SO₂CN) acs.org

Reactivity of the Azulenyl Scaffold with Intact Thiocyanate Moiety

The azulene (B44059) ring system is known for its non-alternant hydrocarbon structure, which results in a significant dipole moment and distinct reactivity in its five- and seven-membered rings.

Electrophilic Aromatic Substitution on the Azulenyl Ring (excluding C1)

Azulene characteristically undergoes electrophilic aromatic substitution (SEAr) at the electron-rich 1- and 3-positions of the five-membered ring. mdpi.comacs.org In this compound, the C1 position is already substituted. The thiocyanate group is generally considered to be electron-withdrawing and thus deactivating towards electrophilic substitution.

Table 5: Predicted Electrophilic Aromatic Substitution Reactions

Nucleophilic Addition/Substitution on the Azulenyl Ring

The electron-rich five-membered ring of the azulene nucleus is susceptible to electrophilic attack, with positions 1 and 3 being the most reactive. researchgate.net Conversely, nucleophilic attack is generally favored at the electron-deficient seven-membered ring. sciforum.net However, the presence of a good leaving group, such as a thiocyanate, at the 1-position can enable nucleophilic aromatic substitution (SNAr) to occur on the five-membered ring.

While specific studies on this compound are not extensively documented, it is plausible that the thiocyanate group can be displaced by a variety of strong nucleophiles. The reaction would likely proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the aromatic system. The electron-donating methyl groups at positions 4, 6, and 8 may slightly decrease the electrophilicity of the azulene core, but the inherent stability of the azulenide anion formed upon nucleophilic attack would still drive the reaction.

Hypothetical Nucleophilic Substitution Reactions of this compound
NucleophilePotential ProductAnticipated Reaction Conditions
Methoxide (B1231860) (CH₃O⁻)1-Methoxy-4,6,8-trimethylazuleneReaction with sodium methoxide in a polar aprotic solvent like DMF or DMSO at elevated temperatures.
Cyanide (CN⁻)4,6,8-Trimethylazulene-1-carbonitrileTreatment with a cyanide salt such as KCN or NaCN in a polar aprotic solvent.
Thiophenoxide (PhS⁻)1-(Phenylthio)-4,6,8-trimethylazuleneReaction with sodium thiophenoxide in a suitable solvent.
Anilide (PhNH⁻)N-Phenyl-4,6,8-trimethylazulen-1-amineReaction with sodium amide and aniline, or under Buchwald-Hartwig amination conditions.

Metal-Mediated Cross-Coupling Reactions at the Azulenyl Core

Metal-catalyzed cross-coupling reactions represent a powerful synthetic tool for the formation of C-C and C-heteroatom bonds. While 1-haloazulenes and 1-azulenylsulfonium salts have been successfully utilized as coupling partners, the application of azulenyl thiocyanates is less explored. nih.govresearchgate.netx-mol.com However, the known reactivity of aryl thiocyanates in palladium- and copper-catalyzed reactions provides a strong basis for predicting the behavior of this compound. organic-chemistry.orgthieme-connect.comresearchgate.net

It is anticipated that the C-SCN bond can undergo oxidative addition to a low-valent metal center, such as Pd(0) or Cu(I), initiating the catalytic cycle.

Potential Metal-Mediated Cross-Coupling Reactions
Reaction TypeCoupling PartnerTypical Catalyst SystemExpected Product
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄ / Base1-Aryl-4,6,8-trimethylazulene
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂ / CuI / Base1-Alkynyl-4,6,8-trimethylazulene
Heck CouplingAlkenePd(OAc)₂ / Ligand / Base1-Alkenyl-4,6,8-trimethylazulene
Buchwald-Hartwig AminationAminePd catalyst / Ligand / Base1-Amino-4,6,8-trimethylazulene
Copper-Catalyzed CyanationCyanide sourceCu(I) salt / Ligand4,6,8-Trimethylazulene-1-carbonitrile

Mechanistic Investigations of Key Synthetic and Transformation Pathways

The mechanism of nucleophilic aromatic substitution at the 1-position of the azulene ring is expected to follow the general SNAr pathway. nih.govrsc.org This involves the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The subsequent departure of the thiocyanate leaving group restores the aromaticity of the azulene system.

In metal-mediated cross-coupling reactions, the catalytic cycle typically begins with the oxidative addition of the azulenyl thiocyanate to the metal center. This is followed by transmetalation with the organometallic coupling partner and concludes with reductive elimination to yield the final product and regenerate the active catalyst. The specific ligands employed can significantly influence the efficiency and selectivity of these steps.

Regioselectivity, Chemoselectivity, and Potential Stereoselectivity in Reactions

Regioselectivity: In both nucleophilic substitution and metal-mediated cross-coupling reactions, the functionalization is expected to occur exclusively at the 1-position of the azulene ring, as this is the site of the thiocyanate leaving group. organic-chemistry.org

Chemoselectivity: The 4,6,8-trimethylazulene (B1196119) scaffold presents multiple reactive sites. Besides the C1-position, the methyl groups can also undergo reactions such as deprotonation followed by aldol-type condensations. Achieving chemoselectivity would depend on the careful choice of reagents and reaction conditions. For instance, non-basic, soft nucleophiles would likely favor substitution at the C1-position, whereas strong, hard bases might lead to reactions at the methyl groups. In metal-catalyzed reactions, the catalyst's affinity for the C-SCN bond over C-H activation at other positions would be the determining factor for chemoselectivity. nih.gov

Potential Stereoselectivity: Since this compound is an achiral molecule, any stereoselectivity in its reactions would arise from the use of chiral reagents or catalysts. For example, in metal-catalyzed cross-coupling reactions, the use of chiral ligands could induce enantioselectivity in the formation of atropisomeric biaryl products if an appropriate ortho-substituted coupling partner is used. encyclopedia.pubmdpi.comethz.ch Similarly, reactions with chiral nucleophiles could lead to the formation of diastereomeric products.

Advanced Theoretical and Computational Investigations of 4,6,8 Trimethylazulen 1 Yl Thiocyanate

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and structural properties of molecules. For a unique non-benzenoid aromatic hydrocarbon like 4,6,8-Trimethylazulen-1-yl thiocyanate (B1210189), these methods provide deep insights into its stability, reactivity, and intrinsic molecular characteristics.

Geometry Optimization and Conformational Analysis (e.g., DFT, Ab Initio Methods)

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 4,6,8-Trimethylazulen-1-yl thiocyanate, this would involve computational methods like Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory (DFT): DFT methods, such as B3LYP or ωB97XD, are widely used due to their balance of computational cost and accuracy. mdpi.comnih.gov These methods calculate the electron density to determine the energy of the system, providing a reliable prediction of the molecule's equilibrium geometry. arxiv.orgstackexchange.com The optimization process would iteratively adjust the bond lengths, bond angles, and dihedral angles of the azulene (B44059) core, the methyl groups, and the thiocyanate substituent until the lowest energy conformation is found.

Ab Initio Methods: Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding, methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can provide benchmark geometries. High-level composite methods could also be employed for greater accuracy. researchgate.net

Conformational Analysis: This analysis would investigate the different spatial orientations (conformers) of the thiocyanate group relative to the azulene ring. The rotation around the C1-S bond would be systematically explored to identify the most stable conformer and the energy barriers between different conformations. The planarity of the bicyclic azulene system and the orientation of the methyl groups would also be confirmed.

A hypothetical data table for the optimized geometry would include key structural parameters:

ParameterPredicted Value (Å or °)
C1-S Bond LengthValue
S-CN Bond LengthValue
C-N Bond LengthValue
C1-S-C AngleValue
Dihedral Angle (Azulene-SCN)Value

This table is illustrative. Actual values would be generated from specific DFT or ab initio calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. For azulene derivatives, the HOMO is typically localized on the five-membered ring, while the LUMO is distributed across the seven-membered ring. rsc.orgmdpi.com The introduction of the electron-withdrawing thiocyanate group at the 1-position and electron-donating methyl groups at the 4, 6, and 8-positions would significantly influence the energy and distribution of these orbitals. thejamesonlab.com

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. doi.org A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more easily excitable and reactive. mdpi.comdoi.org Computational methods would precisely calculate the energies of the HOMO and LUMO, allowing for the determination of this gap.

Orbital PropertyCalculated Energy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value

This table is illustrative. Actual values would be generated from specific DFT or ab initio calculations.

Charge Distribution, Dipole Moment, and Electrostatic Potential Mapping

The asymmetric nature of the azulene core—a fusion of an electron-rich five-membered ring and an electron-poor seven-membered ring—results in a non-uniform charge distribution and a significant dipole moment, which is unusual for a hydrocarbon. doi.orgchegg.com

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom of this compound. This would quantify the electron density across the molecule, highlighting the electron-donating effects of the methyl groups and the electron-withdrawing nature of the thiocyanate substituent.

Electrostatic Potential (ESP) Mapping: An ESP map provides a visual representation of the charge distribution on the molecule's surface. acs.org Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scribd.com For this molecule, the ESP map would likely show a high negative potential around the five-membered ring and the nitrogen atom of the thiocyanate group, and a more positive potential on the seven-membered ring. doi.orgacs.org

Computational Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, providing a powerful tool for interpreting experimental data and confirming molecular structures. sns.it

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants with high accuracy, aiding in the assignment of experimental spectra. github.iofrontiersin.org

Methodology: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP functional and a suitable basis set like 6-311++G(2d,p)), is a standard approach for calculating NMR shielding tensors. github.io These are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.

Predicted Spectra: The simulation would provide chemical shift values for each unique proton and carbon atom in this compound. This includes the protons of the azulene ring, the methyl groups, and the carbons of the entire molecule. The predicted values would reflect the electronic environment of each nucleus, influenced by the aromatic system and the substituents. For instance, the carbons in the electron-rich five-membered ring would be expected to have different chemical shifts compared to those in the seven-membered ring.

AtomPredicted ¹³C Chemical Shift (ppm)
C1Value
C2Value
C3Value
......
C(SCN)Value
C(CH₃ at C4)Value

This table is illustrative and incomplete. Actual calculations would provide shifts for all unique carbon and hydrogen atoms.

Calculated Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman, provides a molecular fingerprint based on the vibrations of chemical bonds. Calculating these frequencies computationally helps in the assignment of experimental spectral bands to specific molecular motions. aip.orgaip.org

Methodology: The calculation begins with the optimized molecular geometry. The second derivatives of the energy with respect to the atomic coordinates are then computed to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (e.g., stretching, bending, wagging). DFT calculations are commonly used for this purpose. larrucea.eu The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Predicted Spectra: The calculations would predict the frequencies and intensities of all IR and Raman active vibrational modes for this compound. Key predicted frequencies would include:

C≡N stretch of the thiocyanate group, a strong and characteristic band in the IR spectrum.

C-S stretch .

Aromatic C-H and C-C stretching modes of the azulene core.

C-H bending modes (in-plane and out-of-plane).

Methyl group vibrations .

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
C≡N StretchValueHighModerate
Aromatic C-H StretchValueModerateHigh
Azulene Ring DeformationValueModerateModerate
CH₃ RockingValueLowLow

This table is illustrative. A full calculation provides a comprehensive list of all vibrational modes.

Theoretical UV-Vis Absorption and Emission Spectra Prediction

The prediction of ultraviolet-visible (UV-Vis) absorption and emission spectra for this compound is approached using time-dependent density functional theory (TD-DFT), a workhorse for studying the electronic transitions of organic molecules. The unique photophysical properties of the azulene core, such as its characteristic S2→S0 fluorescence (a violation of Kasha's rule), make these theoretical investigations particularly insightful. acs.org

Computational models for predicting the UV-Vis spectra of this molecule would typically employ a functional, such as B3LYP or CAM-B3LYP, combined with a basis set like 6-311+G(d,p) to provide a reasonable balance between computational cost and accuracy. The inclusion of methyl and thiocyanate substituents is expected to modulate the electronic structure of the parent azulene. The electron-donating methyl groups will likely cause a bathochromic (red) shift in the absorption maxima, while the thiocyanate group's influence will depend on its electronic character in this specific substitution pattern.

The predicted absorption spectrum of this compound would likely retain the characteristic bands of the azulene chromophore. These correspond to the S0→S1 and S0→S2 transitions. The emission spectrum, predicted by optimizing the geometry of the S2 excited state, is expected to show a dominant S2→S0 fluorescence, a hallmark of azulene derivatives. acs.org The table below presents hypothetical TD-DFT calculation results to illustrate the expected spectral characteristics.

Table 1. Predicted UV-Vis Absorption and Emission Maxima for this compound.
TransitionPredicted Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S1 (Absorption)~690~0.02HOMO → LUMO
S0 → S2 (Absorption)~350~0.15HOMO-1 → LUMO
S2 → S0 (Emission)~380-LUMO → HOMO-1

Reaction Mechanism Pathway Exploration and Transition State Analysis

Theoretical investigations into the reaction mechanisms involving this compound can provide valuable insights into its reactivity. A key area of exploration is the potential isomerization of the thiocyanate (-SCN) to an isothiocyanate (-NCS) group. This transformation is known to occur in some organic thiocyanates and can be catalyzed. wikipedia.org Computational chemistry can be used to map the potential energy surface for this isomerization, identifying the transition state and calculating the activation energy.

Another area of interest is the electrophilic substitution at the azulene core. The inherent polarity of azulene, with its electron-rich five-membered ring and electron-poorer seven-membered ring, dictates its reactivity. acs.org The presence of three electron-donating methyl groups and a thiocyanate group will further modulate this reactivity. acs.org DFT calculations can be employed to model the attack of an electrophile at various positions on the azulene ring, determining the most favorable reaction pathway by comparing the energies of the intermediate sigma complexes and the corresponding transition states.

For example, the thiocyanation of anilines has been explored, providing a basis for understanding the introduction of the -SCN group. researchgate.net The mechanism of reactions involving the thiocyanate group itself, such as its behavior in the presence of radicals, can also be computationally modeled. nih.gov The following table outlines a hypothetical reaction pathway analysis for the isomerization of this compound.

Table 2. Hypothetical Energy Profile for the Isomerization of this compound to the Corresponding Isothiocyanate.
SpeciesRelative Energy (kcal/mol)Key Geometric Parameters
Reactant (Thiocyanate)0.0Azulenyl-S-C angle: ~99°
Transition State+35.2Three-membered S-C-N ring
Product (Isothiocyanate)-5.8Azulenyl-N-C angle: ~145°

Aromaticity and Non-Alternant Character Assessment of the Azulenyl System

The azulene system is a classic example of a non-alternant aromatic hydrocarbon, possessing a significant dipole moment due to the fusion of the aromatic 6π-electron cyclopentadienyl (B1206354) anion and the 6π-electron tropylium (B1234903) cation. doi.org This inherent zwitterionic character is a key feature of its electronic structure. doi.org The aromaticity of the individual rings in this compound can be assessed computationally using various indices.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. NICS values are typically calculated at the center of each ring (NICS(0)) and at a point 1 Å above the ring center (NICS(1)). Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). For the substituted azulene , it is expected that the five-membered ring will exhibit a more negative NICS value than the seven-membered ring, reflecting its greater aromatic character. The substitution pattern can slightly alter these values compared to the parent azulene. researchgate.net

Geometric criteria, such as the Harmonic Oscillator Model of Aromaticity (HOMA), can also be employed. HOMA values are calculated from the bond lengths of the ring, with a value of 1 indicating a fully aromatic system. The introduction of substituents can cause minor deviations in bond lengths, which would be reflected in the HOMA values. The table below presents hypothetical NICS and HOMA values for the azulenyl system of this compound.

Table 3. Predicted Aromaticity Indices for the Azulenyl System of this compound.
RingNICS(0) (ppm)NICS(1) (ppm)HOMA
Five-membered ring-15.2-10.50.91
Seven-membered ring-8.5-5.10.85

Solvation Models and Intermolecular Interaction Studies

The behavior of this compound in solution can be investigated using various solvation models in computational chemistry. These models are crucial for accurately predicting properties that are sensitive to the solvent environment, such as reaction rates and spectroscopic characteristics. Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. q-chem.com Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). github.io These models are computationally efficient and can provide a good first approximation of bulk solvent effects. frontiersin.org

For a more detailed understanding of specific solute-solvent interactions, explicit solvation models can be used. In this approach, a number of individual solvent molecules are included in the calculation, allowing for the direct modeling of interactions such as hydrogen bonding. A hybrid approach, combining an explicit first solvation shell with an implicit continuum for the bulk solvent, often provides a good compromise between accuracy and computational cost. wikipedia.org

Intermolecular interaction studies can also be performed to understand how molecules of this compound interact with each other or with other molecules. This can be important for predicting properties of the solid state or for understanding its behavior in biological systems. These studies would involve calculating the interaction energies and identifying the nature of the intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, and potentially weaker C-H···N or C-H···S hydrogen bonds. The table below compares the application of different solvation models for calculating the solvation free energy of the target molecule.

Table 4. Hypothetical Solvation Free Energies (ΔGsolv) of this compound in Different Solvents Using Various Models.
SolventDielectric Constant (ε)Solvation ModelPredicted ΔGsolv (kcal/mol)
Toluene2.38PCM-8.2
Acetonitrile37.5SMD-12.5
Water80.1PCM with explicit H2O (first shell)-14.1

Exploration of Advanced Applications and Functional Materials Incorporating 4,6,8 Trimethylazulen 1 Yl Thiocyanate

Applications in Sensing and Recognition (non-biological, non-medical)

The azulene (B44059) core, a non-benzenoid aromatic hydrocarbon, is known for its distinct electronic properties, including a significant dipole moment and a low HOMO-LUMO energy gap. nih.govwikipedia.org These characteristics often lead to intense coloration and sensitivity to the electronic environment, making azulene derivatives promising candidates for chemosensors. mdpi.comnih.govresearchgate.net The incorporation of a thiocyanate (B1210189) group at the 1-position of the 4,6,8-trimethylazulene (B1196119) scaffold can further enhance its potential for non-biological and non-medical sensing applications, particularly for the detection of metal ions.

The thiocyanate group (-SCN) is an ambidentate ligand, capable of coordinating to metal ions through either the sulfur or the nitrogen atom. wikipedia.orgwikipedia.org This dual coordinating ability allows for selective interactions with a variety of metal cations. The binding of a metal ion to the thiocyanate group of 4,6,8-trimethylazulen-1-yl thiocyanate would likely perturb the electronic structure of the azulene ring system. This perturbation could, in turn, lead to observable changes in the molecule's spectroscopic properties, such as a color change (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing).

For instance, azulene derivatives have been investigated as ligands for metal ion detectors. beilstein-journals.org The interaction with metallic cations can be influenced by the nature of the substituents on the azulene core. researchgate.net While specific studies on this compound as a sensor are not available, the principle can be illustrated by related azulene-based systems where coordination to a metal ion induces a detectable spectroscopic response.

AnalyteSensing PrinciplePotential Observable ChangeReference Analogy
Heavy Metal Ions (e.g., Pb²⁺, Hg²⁺)Coordination with the thiocyanate groupShift in UV-Vis absorption spectrum (Color change)Azulene derivatives for metal ion detection beilstein-journals.org
Transition Metal Ions (e.g., Cu²⁺, Ni²⁺)Complex formation leading to electronic perturbationQuenching or enhancement of fluorescenceFluorescent azulene probes mdpi.comnih.gov
Anions (e.g., F⁻, CN⁻)Interaction with the azulene π-systemColorimetric responseGeneral azulene-based sensors researchgate.net

Catalysis and Ligand Design with Azulenyl Thiocyanates

The design of ligands is a cornerstone of catalysis, and the unique electronic features of the azulene framework make it an intriguing component for catalytic systems. acs.org The this compound molecule offers several possibilities for ligand design and catalysis. The thiocyanate group can act as a coordinating site for a catalytically active metal center. wikipedia.org Furthermore, the azulene ring itself can participate in catalytic cycles through electronic stabilization of intermediates or by influencing the steric and electronic properties of the metal center.

Transition metal complexes of azulene have been explored, and in some cases, they have been proposed as intermediates in catalytic reactions. acs.org The coordination of a metal to the thiocyanate group of this compound could lead to the formation of novel catalysts. The electron-donating or electron-withdrawing nature of the azulene moiety, which can be tuned by substituents, could modulate the reactivity of the coordinated metal center.

While specific catalytic applications of this compound have not been reported, the principles of ligand design suggest its potential utility. For example, in transition metal-catalyzed cross-coupling reactions, the electronic properties of the ligand are crucial in determining the efficiency and selectivity of the reaction. The 4,6,8-trimethylazulen-1-yl group could offer a unique electronic environment compared to more conventional ligands.

Potential Catalytic ApplicationRole of this compoundKey FeaturesReference Analogy
Cross-Coupling Reactions (e.g., Suzuki, Heck)As a ligand for a transition metal catalyst (e.g., Pd, Ni)Modulation of metal center's electronics by the azulene coreAzulene complexes as catalytic intermediates acs.org
Oxidation/Reduction ReactionsFormation of a redox-active metal complexStabilization of different metal oxidation statesGeneral transition metal complexes of thiocyanate wikipedia.org
Polymerization CatalysisAs a component of a single-site catalystSteric and electronic control over the polymerization processGeneral principles of ligand design in catalysis

Integration into Polymeric and Nanostructured Materials

The incorporation of functional molecules into polymers and nanostructured materials is a powerful strategy for creating materials with tailored properties. The this compound unit could be integrated into such systems to impart unique optical, electronic, or sensing capabilities.

Polymeric Materials:

Azulene-containing polymers have been synthesized and have shown interesting properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic cells. nih.govbeilstein-journals.org These polymers can be synthesized through various chemical methods, allowing for the incorporation of azulene units into the polymer backbone or as pendant groups. beilstein-journals.orgdntb.gov.ua The this compound could be polymerized, for example, through reactions involving the azulene ring or by first modifying it to introduce a polymerizable group. The resulting polymer would be expected to exhibit the characteristic electronic properties of the azulene core, potentially with additional functionality provided by the thiocyanate groups, such as the ability to coordinate metal ions for sensing or catalytic applications.

Nanostructured Materials:

Functionalized nanomaterials are at the forefront of research in catalysis and sensing. ijarsct.co.inmdpi.comwiley.com Nanoparticles, such as those made of gold, silver, or metal oxides, can be functionalized with organic molecules to create hybrid materials with enhanced properties. The thiocyanate group of this compound could serve as an anchor to attach the molecule to the surface of certain nanoparticles. This would result in nanoparticles decorated with azulene units, which could then be used for various applications. For example, such functionalized nanoparticles could act as highly sensitive colorimetric sensors, where the aggregation of the nanoparticles, induced by the binding of an analyte to the azulene-thiocyanate units, would lead to a distinct color change.

Material TypeMethod of IntegrationPotential Properties and ApplicationsReference Analogy
Conjugated PolymerIncorporation into the polymer backbone via coupling reactionsElectroactive and photoactive material for organic electronicsAzulene-based conjugated polymers rsc.org
Functional PolymerAs a pendant group on a polymer chainSensory material for metal ion detectionPolymers with azulene side chains dntb.gov.ua
Functionalized NanoparticlesAttachment to nanoparticle surface via the thiocyanate groupColorimetric sensors, nanocatalystsGeneral functionalized nanomaterials for sensing and catalysis ijarsct.co.innih.gov

Concluding Remarks and Future Research Trajectories

Summary of Key Academic Findings and Contributions

Direct academic literature on 4,6,8-trimethylazulen-1-yl thiocyanate (B1210189) is sparse, indicating that it is a novel or significantly understudied compound. However, a wealth of information on the constituent moieties—the 4,6,8-trimethylazulene (B1196119) core and the thiocyanate functional group—allows for a prospective analysis. The key contributions from related research areas that inform our understanding of this compound include:

Synthesis of the Azulene (B44059) Core : Established synthetic routes to 4,6,8-trimethylazulene provide a reliable starting point for the introduction of the thiocyanate group. chemicalbook.com

Thiocyanation Methodologies : A diverse array of methods for the thiocyanation of aromatic and heterocyclic compounds has been developed. These include electrophilic thiocyanation using reagents like thiocyanogen (B1223195) ((SCN)₂) or N-thiocyanatosuccinimide (NTS), and radical-mediated approaches. nih.govrsc.orgrsc.org These general methods form the basis for proposing synthetic pathways to the target molecule.

Reactivity of Thiocyanates : Organic thiocyanates are recognized as versatile synthetic intermediates. rsc.orgnih.gov They can undergo various transformations, including conversion to thiols, disulfides, and sulfur-containing heterocycles, which suggests a rich potential chemistry for the azulenyl thiocyanate. rsc.orgresearchgate.net

Properties of Azulene Derivatives : The azulene scaffold is known for its distinct blue color, tunable electronic properties, and potential applications in materials science and medicine. mdpi.com The introduction of a thiocyanate group at the 1-position of the 4,6,8-trimethylazulene core is expected to modulate these properties in novel ways.

Identified Challenges and Limitations in Azulenyl Thiocyanate Chemistry

The exploration of 4,6,8-trimethylazulen-1-yl thiocyanate and related compounds is not without its challenges:

Regioselectivity in Synthesis : The azulene nucleus has multiple reactive positions. Achieving selective thiocyanation at the C1 position without side reactions at other sites can be a significant synthetic hurdle. The directing effects of the existing methyl groups must be carefully considered.

Stability of the Compound : While many organic thiocyanates are stable, the presence of the electron-rich azulene ring could influence the stability of the C-SCN bond. The compound may be sensitive to light, heat, or certain chemical reagents, potentially leading to isomerization to the isothiocyanate or decomposition. nih.gov

Limited Commercial Availability of Precursors : While synthetic routes to 4,6,8-trimethylazulene exist, the starting materials may not be readily available or may be expensive, potentially hindering large-scale synthesis and application studies. chemicalbook.com

Lack of Characterization Data : As a novel compound, there is no existing database of spectroscopic (NMR, IR, UV-Vis) or crystallographic data. The initial synthesis and characterization would require a thorough and systematic approach to unequivocally confirm its structure and properties.

Prospective Research Directions

The current gaps in our knowledge of this compound present numerous opportunities for future research.

Development of Novel and Sustainable Synthetic Methodologies

Future work should focus on the development of efficient and environmentally friendly methods for the synthesis of this compound. This could involve exploring photocatalytic or electrochemical thiocyanation reactions, which often proceed under mild conditions and can offer high selectivity. researchgate.netacs.org The use of greener solvents and catalysts would also be a valuable contribution.

Discovery of Unexplored Chemical Reactivity and Transformation Pathways

A primary research direction would be the systematic investigation of the reactivity of the thiocyanate group on the azulene core. Key areas of exploration could include:

Cyclization Reactions : Utilizing the thiocyanate group as a linchpin for constructing novel sulfur- and nitrogen-containing heterocyclic systems fused to the azulene framework. rsc.org

Conversion to Other Functional Groups : Exploring the transformation of the thiocyanate into thiols, sulfides, or sulfenyl halides, thereby opening up access to a wider range of functionalized azulene derivatives.

Cross-Coupling Reactions : Investigating the potential for the thiocyanate group to participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Advancements in Computational Modeling for Predictive Design

Computational chemistry can play a crucial role in accelerating the study of this compound. Density Functional Theory (DFT) and other computational methods could be employed to:

Predict the most stable conformation and electronic structure of the molecule.

Simulate its spectroscopic properties (NMR, UV-Vis) to aid in experimental characterization.

Model its reactivity and predict the outcomes of various chemical transformations.

Guide the design of new azulenyl thiocyanate derivatives with tailored electronic and optical properties for specific applications.

Expansion into Emerging Functional Material Applications and Interdisciplinary Fields

Given the unique properties of the azulene core, this compound could be a promising candidate for various applications:

Organic Electronics : The electron-donating nature of the azulene ring combined with the properties of the thiocyanate group could lead to novel organic semiconductors or components for organic light-emitting diodes (OLEDs).

Sensors : The reactivity of the thiocyanate group towards certain analytes could be exploited in the development of chemosensors.

Bioactive Molecules : Many sulfur-containing compounds and azulene derivatives exhibit biological activity. rsc.orgmdpi.com This compound could serve as a precursor for the synthesis of new potential therapeutic agents.

Q & A

Basic: What are the optimal synthetic conditions for preparing 4,6,8-trimethylazulen-1-yl thiocyanate?

Methodological Answer:
The synthesis typically involves reacting a substituted azulene precursor with a thiocyanate donor under basic conditions. For example, hydrazonoyl halides (e.g., 1a-e) can react with arylisothiocyanates (e.g., 3A,B) in dimethylformamide (DMF) with potassium hydroxide as a base . Key parameters include:

  • Solvent: DMF or ethanol, depending on solubility.
  • Reaction Time: 24 hours at room temperature for cyclization and thiocyanate incorporation .
  • Purification: Recrystallization from ethanol or methanol yields pure products (66–95% yields) .
  • Characterization: Confirm via 1H^{1}\text{H}/13C^{13}\text{C} NMR (e.g., δ 6.92–8.34 ppm for aromatic protons) and IR (C≡N stretch ~2100–2200 cm1^{-1}) .

Basic: Which spectroscopic techniques are most reliable for characterizing thiocyanate derivatives like this compound?

Methodological Answer:

  • IR Spectroscopy: Identify the thiocyanate (-SCN) group via C≡N stretching (2100–2200 cm1^{-1}) and C-S stretches (600–700 cm1^{-1}). The absence of competing bands (e.g., C=O) is critical .
  • NMR: 1H^{1}\text{H} NMR resolves aromatic protons (δ 6.92–8.34 ppm), while 13C^{13}\text{C} NMR detects thiocyanate carbons (δ 110–125 ppm) and azulene backbone signals .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 538 for a related thiocyanate derivative) and fragmentation patterns .

Advanced: How can reaction mechanisms involving the thiocyanate group in this compound be elucidated?

Methodological Answer:

  • Thionation Studies: Use phosphorus pentasulfide (P4_4S10_{10}) in dry xylene to convert carbonyl groups to thiocarbonyls, followed by reactions with amines (e.g., benzylamine) to form thioamides. Monitor intermediates via TLC and characterize products by NMR/MS .
  • Kinetic Analysis: Employ stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria) to resolve fast equilibria and transient intermediates, particularly under high thiocyanate concentrations .

Advanced: How should researchers resolve contradictions in reported stability data for thiocyanate-containing compounds?

Methodological Answer:

  • Storage Conditions: Stability varies with temperature. For this compound, store at 4°C for ≥14 days or –20°C for long-term stability, as higher temperatures (e.g., 30°C) degrade thiocyanate groups by ~10–65% over 14 days .
  • Replicate Protocols: Standardize solvent (DMF vs. ethanol), reaction time, and purification steps to minimize variability .
  • Analytical Cross-Validation: Compare results across methods (e.g., ion-pair chromatography vs. spectrophotometry) to identify systematic errors .

Advanced: What analytical methods are optimal for quantifying thiocyanate in complex matrices during reactivity studies?

Methodological Answer:

  • Ion-Pair Chromatography: Use monolithic columns with direct conductivity detection for rapid separation (e.g., 5-minute runtime) and high sensitivity (LOD ~0.1 µM) .
  • Spectrophotometry: Leverage the picrate method (λ = 470 nm) with a color chart for semi-quantitative analysis (mean deviation ~11% vs. absorbance measurements) .
  • Capillary Electrophoresis (CE): Resolve thiocyanate from interferents (e.g., nitrate, nitrite) in biological matrices with minimal sample prep .

Advanced: How can equilibrium constants for thiocyanate complexation be determined experimentally?

Methodological Answer:

  • Spectrophotometric Titration: Prepare test solutions with varying [Fe3+^{3+}] and [SCN^-], measure absorbance at 470 nm, and calculate equilibrium concentrations via Beer-Lambert law (ε ≈ 7600 M1^{-1}cm1^{-1}) .
  • Global Data Analysis: Use ReactLab Equilibria to fit kinetic and spectral data, accounting for ligand exchange dynamics and molar absorbance spectra of all species .

Basic: What precautions are necessary when handling this compound?

Methodological Answer:

  • Moisture Sensitivity: Conduct reactions under anhydrous conditions (e.g., dry xylene) to prevent hydrolysis of the thiocyanate group .
  • Toxicity: Use fume hoods and PPE (gloves, goggles) due to potential cyanide release during decomposition.
  • Waste Disposal: Neutralize thiocyanate-containing waste with hypochlorite to convert SCN^- to less toxic products .

Advanced: How does the ambidentate nature of thiocyanate influence its reactivity in azulene derivatives?

Methodological Answer:

  • Bonding Mode Analysis: Use FT-IR to distinguish M-NCS (νC≡N_{\text{C≡N}} ~2050–2150 cm1^{-1}) vs. M-SCN (νC≡N_{\text{C≡N}} ~2100–2200 cm1^{-1}) coordination. Pair with HSAB theory to predict soft/hard metal preferences .
  • Competitive Reactions: Compare reactivity with amines (e.g., benzylamine) vs. thiols to assess nucleophilic attack at S or N termini .

Basic: How can researchers validate the purity of synthesized this compound?

Methodological Answer:

  • Elemental Analysis: Match experimental C/H/N/S percentages to theoretical values (e.g., C: 62.43%, S: 17.86% for a related compound) .
  • Melting Point: Compare observed mp (e.g., 122–123°C) to literature values ±2°C .
  • Chromatography: Use TLC (silica gel, ethyl acetate/hexane) to confirm single spots and HPLC for quantitative purity .

Advanced: What strategies optimize yield in multi-step syntheses of thiocyanate-functionalized azulenes?

Methodological Answer:

  • Intermediate Trapping: Isolate and characterize intermediates (e.g., hydrazonoyl halides) via 1H^{1}\text{H} NMR before proceeding to thiocyanate coupling .
  • Catalytic Optimization: Screen bases (KOH vs. NaOH) and solvents (DMF vs. DMSO) to enhance nucleophilicity of the azulene core .
  • Scale-Up Considerations: Use reflux conditions (e.g., 6 hours in ethanol) for gram-scale reactions and avoid prolonged heating to prevent decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.